molecular formula C26H32N2O6 B558490 Boc-D-Lys(Fmoc)-OH CAS No. 115186-31-7

Boc-D-Lys(Fmoc)-OH

Cat. No. B558490
M. Wt: 468,53 g/mole
InChI Key: JYEVQYFWINBXJU-JOCHJYFZSA-N
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Description

Boc-D-Lys(Fmoc)-OH is a derivative of D-lysine utilized in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) . It has a molar mass of 468.55 g/mol . The Fmoc protecting group on the side chain is stable in acidic conditions but can be removed with bases such as piperidine or morpholine .


Synthesis Analysis

Boc-D-Lys(Fmoc)-OH is used as a reagent in Fmoc solid-phase peptide synthesis . The Fmoc group is normally removed before the peptide is cleaved from the resin .


Molecular Structure Analysis

The Hill formula for Boc-D-Lys(Fmoc)-OH is C₂₆H₃₂N₂O₆ . It has a molecular weight of 468.54 g/mol .


Chemical Reactions Analysis

The Fmoc protecting group on the side chain of Boc-D-Lys(Fmoc)-OH is stable in acidic conditions but can be removed with bases such as piperidine or morpholine . This property is utilized in Boc-SPPS, where the Fmoc group is normally removed before the peptide is cleaved from the resin .


Physical And Chemical Properties Analysis

Boc-D-Lys(Fmoc)-OH appears as a white to slight yellow to beige powder . It has a melting point of 128 - 131 °C . It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

Methods of Application or Experimental Procedures

The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .

Results or Outcomes

This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields of the reactions were up to 90% .

2. Synthesis and Gelation Capability of Fmoc and Boc Mono-substituted Cyclo (L-Lys-L-Lys)

Summary of the Application

1. Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

Methods of Application or Experimental Procedures

The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .

Results or Outcomes

This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma. The yields of the reactions were up to 90% .

2. Synthesis and Gelation Capability of Fmoc and Boc Mono-substituted Cyclo (L-Lys-L-Lys)

Summary of the Application

“Boc-D-Lys(Fmoc)-OH” is used in the synthesis of Fmoc and Boc mono-substituted cyclo (L-Lys-L-Lys), which serve as organogelators that can form stable thermo-reversible organogels in various solvents .

Methods of Application or Experimental Procedures

Fmoc or Boc mono-substituted cyclo (L-Lys-L-Lys)s were synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O], respectively .

Results or Outcomes

The resulting mono-substituted cyclo (L-Lys-L-Lys)s served as organogelators that could form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents, with the minimum gelation concentration (MGC) in a range of 1%–4% (mass fraction) .

Safety And Hazards

Boc-D-Lys(Fmoc)-OH should be stored at +15°C to +25°C . It is classified as highly hazardous to water . Avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

Future Directions

Boc-D-Lys(Fmoc)-OH continues to be a standard lysine derivative for incorporating D-lysine residues into peptides . Its use in Boc-SPPS and the stability of the Fmoc protecting group in acidic conditions make it a valuable tool in peptide synthesis .

properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVQYFWINBXJU-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554381
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Lys(Fmoc)-OH

CAS RN

115186-31-7
Record name N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
D Kanki, S Nakamukai, Y Ogura… - Journal of Natural …, 2021 - ACS Publications
A previously unreported heterodetic cyclic peptide, homophymamide A (1), was isolated from a Homophymia sp. marine sponge. The structure of homophymamide A was determined to …
Number of citations: 8 pubs.acs.org
C Bérubé, LD Guay, T Fraser, V Lapointe… - Organic & …, 2023 - pubs.rsc.org
Herein, we report the first solid-phase total synthesis of the natural cyclic peptide anabaenopeptin F and the use of metallaphotoredox catalysis to overcome the key challenges …
Number of citations: 3 pubs.rsc.org
E Witkowska, MŁ Nowakowski… - Journal of Peptide …, 2007 - Wiley Online Library
Six cyclic peptides related to dermorphin(1–7) have been synthesized. The synthesis of linear peptides containing diamino acid residues in positions 2 and 4 was carried out on a 4‐…
Number of citations: 11 onlinelibrary.wiley.com
AM Felix, EP HEIMER, CTSO WANG… - … journal of peptide …, 1988 - Wiley Online Library
A novel cyclic GRF analog, cyclo(Asp 8 ‐Lys 12 )‐[Asp 8 ,Ala 15 ]‐GRF(1‐29)‐NH 2 , ie cyclo 8.12 [Asp 8 ,Ala 15 ]‐GRF(1‐29)‐NH 2 , was synthesized by the solid phase procedure and …
Number of citations: 246 onlinelibrary.wiley.com
DB Sherman, AF Spatola, WS Wire, TF Burks… - Biochemical and …, 1989 - Elsevier
Analogs of H-Tyr-cyclo(N ε -D-Lys-Gly-Phe-Leu) have been prepared which contain thioamides at the 3–4 position (monothio), 3–4 and 5-2 positions (dithio), and 2–3, 3–4, and 5-2 …
Number of citations: 47 www.sciencedirect.com
SJ Hocart, MV Nekola, DH Coy - Journal of medicinal chemistry, 1988 - ACS Publications
The effect of the CH2NH and CH2NAc peptide bond isosteres on the antagonistic and histamine releasing activities of the LH-RH antagonist [N-Ac-D-Nal1, D-Phe2’3, D-Arg6, Phe7, D-…
Number of citations: 35 pubs.acs.org
JM Fura, MM Pires - Peptide Science, 2015 - Wiley Online Library
During the past few decades there has been a rapid emergence of multidrug resistant bacteria afflicting human patients. At the same time, reduced output from pharmaceutical industry …
Number of citations: 16 onlinelibrary.wiley.com
S Huber, NJ Braun, LC Schmacke… - Journal of Medicinal …, 2022 - ACS Publications
Zika virus (ZIKV) is a human pathogenic arbovirus. So far, neither a specific treatment nor a vaccination against ZIKV infections has been approved. Starting from our previously …
Number of citations: 8 pubs.acs.org
JE Burden - 1998 - search.proquest.com
The discovery in 1975 of the endogenous opioid peptides Leu-and Met-enkephalin stimulated the search for alternative opioid analgesics based upon peptide structures which may …
Number of citations: 1 search.proquest.com
T Arai, D Sasaki, T Araya, T Sato, Y Sohma… - …, 2014 - Wiley Online Library
Inhibition of amyloid‐β (Aβ) aggregation could be a target of drug development for the treatment of currently incurable Alzheimer's disease. We previously reported that a head‐to‐tail …

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